molecular formula C15H21NS B13093312 1-(tert-Butylsulfanyl)-2-propyl-2H-isoindole CAS No. 64807-91-6

1-(tert-Butylsulfanyl)-2-propyl-2H-isoindole

Katalognummer: B13093312
CAS-Nummer: 64807-91-6
Molekulargewicht: 247.4 g/mol
InChI-Schlüssel: DHUKQEVUQMZMMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(tert-Butylthio)-2-propyl-2H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of the tert-butylthio group and the propyl group in the structure of this compound imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butylthio)-2-propyl-2H-isoindole can be achieved through various synthetic routes. One common method involves the reaction of a suitable isoindole precursor with tert-butylthiol and a propylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 1-(tert-Butylthio)-2-propyl-2H-isoindole may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the isoindole framework, resulting in a more sustainable and versatile production method .

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-Butylthio)-2-propyl-2H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butylthio group or the propyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or Grignard reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(tert-Butylthio)-2-propyl-2H-isoindole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(tert-Butylthio)-2-propyl-2H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the tert-butylthio group enhances its binding affinity and specificity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(tert-Butylthio)-2-propyl-2H-isoindole is unique due to its specific isoindole framework combined with the tert-butylthio and propyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

64807-91-6

Molekularformel

C15H21NS

Molekulargewicht

247.4 g/mol

IUPAC-Name

1-tert-butylsulfanyl-2-propylisoindole

InChI

InChI=1S/C15H21NS/c1-5-10-16-11-12-8-6-7-9-13(12)14(16)17-15(2,3)4/h6-9,11H,5,10H2,1-4H3

InChI-Schlüssel

DHUKQEVUQMZMMD-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=C2C=CC=CC2=C1SC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.